4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl pivalate 4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl pivalate
Brand Name: Vulcanchem
CAS No.: 306730-46-1
VCID: VC5426536
InChI: InChI=1S/C18H18O3S/c1-18(2,3)17(20)21-14-8-6-13(7-9-14)16(19)11-10-15-5-4-12-22-15/h4-12H,1-3H3/b11-10+
SMILES: CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC=CS2
Molecular Formula: C18H18O3S
Molecular Weight: 314.4

4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl pivalate

CAS No.: 306730-46-1

Cat. No.: VC5426536

Molecular Formula: C18H18O3S

Molecular Weight: 314.4

* For research use only. Not for human or veterinary use.

4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl pivalate - 306730-46-1

Specification

CAS No. 306730-46-1
Molecular Formula C18H18O3S
Molecular Weight 314.4
IUPAC Name [4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 2,2-dimethylpropanoate
Standard InChI InChI=1S/C18H18O3S/c1-18(2,3)17(20)21-14-8-6-13(7-9-14)16(19)11-10-15-5-4-12-22-15/h4-12H,1-3H3/b11-10+
Standard InChI Key HCXJCYMEIMHGGV-ZHACJKMWSA-N
SMILES CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC=CS2

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

The compound’s IUPAC name, [4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 2,2-dimethylpropanoate, reflects its three primary components:

  • Thiophene moiety: A five-membered aromatic ring containing sulfur (C₄H₄S).

  • α,β-unsaturated ketone: A propenoyl group (CH₂=CH-C=O) in the E-configuration.

  • Pivalate ester: A bulky tert-butyl-derived ester (O-CO-C(CH₃)₃) .

Table 1: Key Identifiers

PropertyValue
CAS Number306730-46-1
Molecular FormulaC₁₈H₁₈O₃S
Molecular Weight314.40 g/mol
SMILESCC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC=CS2
InChI KeyHCXJCYMEIMHGGV-ZHACJKMWSA-N

The E-stereochemistry of the propenoyl group is critical for electronic conjugation between the thiophene and carbonyl groups, potentially influencing photophysical properties .

Synthesis and Reactivity

Synthetic Routes

Although detailed protocols are proprietary, plausible pathways include:

  • Friedel-Crafts Acylation: Thiophene reacts with acryloyl chloride in the presence of AlCl₃ to form 3-(2-thienyl)propenoyl chloride.

  • Esterification: The acyl chloride intermediates with 4-hydroxyphenyl pivalate under Schotten-Baumann conditions .

Key Challenges:

  • Stereocontrol during acylation to ensure E-configuration.

  • Purification difficulties due to the compound’s hydrophobic nature .

Reactivity Profile

The α,β-unsaturated ketone enables diverse transformations:

  • Michael Additions: Nucleophiles (e.g., amines, thiols) attack the β-carbon.

  • Cycloadditions: Participation in Diels-Alder reactions with dienes.

  • Photochemical Reactions: Potential for [2+2] cycloadditions under UV light .

Table 2: Predicted Reaction Pathways

Reaction TypeConditionsProduct Class
Michael AdditionEt₃N, THF, 25°Cβ-Substituted ketones
Diels-AlderToluene, refluxBicyclic adducts
HydrolysisNaOH, H₂O/EtOHCarboxylic acid

Physicochemical Properties

Stability and Solubility

  • Thermal Stability: Decomposes above 200°C based on differential scanning calorimetry of analogs .

  • Solubility: Limited aqueous solubility (<0.1 mg/mL); soluble in dichloromethane, THF, and DMF .

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